molecular formula C9H8ClN3O2S B13232371 1-(3-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride

1-(3-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride

Cat. No.: B13232371
M. Wt: 257.70 g/mol
InChI Key: FFKXIAOAZRSYJU-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is a chemical compound belonging to the class of sulfonyl chlorides. This compound is characterized by the presence of a 1,2,3-triazole ring, a sulfonyl chloride group, and a 3-methylphenyl substituent. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride typically involves the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, often catalyzed by copper(I) ions.

    Introduction of the sulfonyl chloride group: The triazole intermediate is then reacted with chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride group.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, hydrazines, and organometallic reagents. The major products formed depend on the specific nucleophile or coupling partner used.

Scientific Research Applications

1-(3-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The triazole ring can also interact with biological targets through hydrogen bonding and π-π interactions, contributing to its bioactivity .

Comparison with Similar Compounds

1-(3-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride can be compared to other sulfonyl chlorides and triazole derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.

Properties

Molecular Formula

C9H8ClN3O2S

Molecular Weight

257.70 g/mol

IUPAC Name

1-(3-methylphenyl)triazole-4-sulfonyl chloride

InChI

InChI=1S/C9H8ClN3O2S/c1-7-3-2-4-8(5-7)13-6-9(11-12-13)16(10,14)15/h2-6H,1H3

InChI Key

FFKXIAOAZRSYJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(N=N2)S(=O)(=O)Cl

Origin of Product

United States

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